Zyklophin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

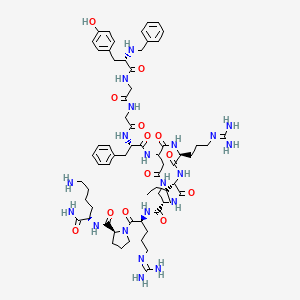

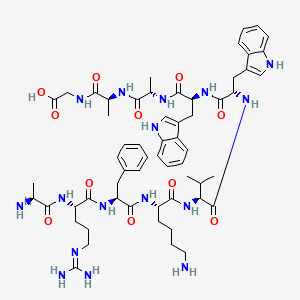

Zyklophin is a semisynthetic peptide derived from dynorphin A and is a highly selective antagonist of the kappa-opioid receptor (KOR). It is systemically active, displaying good metabolic stability and the ability to penetrate the blood-brain barrier . This compound has been shown to block stress-induced reinstatement of cocaine-seeking behavior in animal models .

Preparation Methods

Zyklophin is synthesized through a series of peptide coupling reactions. The synthetic route involves the cyclization of the peptide in the “address” domain, specifically [N-benzylTyr1,cyclo(D-Asp5,Dap8)]-dynorphin A-(1-11)NH2 . The synthesis begins with the preparation of the linear peptide, followed by cyclization under specific conditions to form the cyclic peptide. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Zyklophin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Scientific Research Applications

Zyklophin has several scientific research applications, including:

Chemistry: this compound is used as a tool to study the structure-activity relationships of kappa-opioid receptor antagonists. It helps in understanding the binding interactions and conformational changes of the receptor.

Biology: this compound is used to investigate the physiological and behavioral effects of kappa-opioid receptor antagonism. It is particularly useful in studying stress, addiction, and pain modulation.

Medicine: this compound has potential therapeutic applications in treating conditions such as depression, anxiety, and addiction. Its ability to block stress-induced reinstatement of drug-seeking behavior makes it a promising candidate for addiction treatment.

Industry: this compound can be used in the development of new pharmaceuticals targeting the kappa-opioid receptor.

Mechanism of Action

Zyklophin exerts its effects by selectively antagonizing the kappa-opioid receptor (KOR). It binds to the receptor and prevents the activation of downstream signaling pathways. This antagonism blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are involved in modulating pain, stress, and addictive behaviors . This compound’s ability to cross the blood-brain barrier allows it to exert its effects centrally, making it effective in modulating central nervous system functions .

Comparison with Similar Compounds

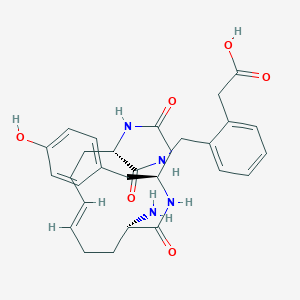

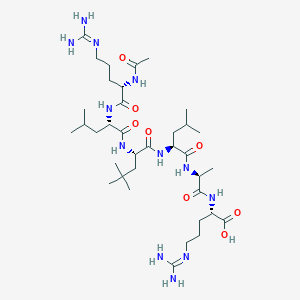

Zyklophin is unique compared to other kappa-opioid receptor antagonists due to its peptide nature and cyclic structure. Similar compounds include:

Nor-binaltorphimine (nor-BNI): A long-acting kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.

JDTic: Another kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.

This compound’s shorter duration of action and peptide nature make it distinct from these other compounds, offering unique advantages in specific research and therapeutic contexts .

Properties

Molecular Formula |

C65H96N20O13 |

|---|---|

Molecular Weight |

1365.6 g/mol |

IUPAC Name |

(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide |

InChI |

InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |

InChI Key |

UWLIKQFWZOPOAX-HRFULILYSA-N |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)

![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)

![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)

![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)

![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![2-Amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770771.png)

![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)